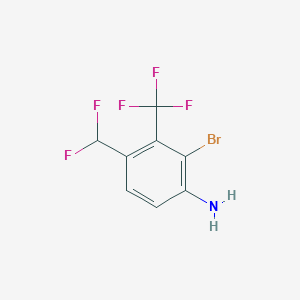

2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF5N/c9-6-4(15)2-1-3(7(10)11)5(6)8(12,13)14/h1-2,7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXANTSDMHYANQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)C(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrophilic Substitution Using Fluorinated Reagents

- Difluoromethylation: Using difluoromethyl bromide (CH₂F₂Br) or difluoromethyl iodide (CH₂F₂I) in radical or nucleophilic substitution reactions.

- Trifluoromethylation: Employing trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under radical conditions.

Palladium-Catalyzed Cross-Coupling

Research indicates that palladium-catalyzed cross-coupling reactions can effectively introduce these fluorinated groups:

- Reaction Conditions:

- Catalyst: Pd(PPh₃)₂Cl₂

- Ligand: Phosphines such as Xantphos

- Reagents: CF₃I or difluoromethyl reagents

- Solvent: Tetrahydrofuran (THF)

- Temperature: 60–100°C

- Time: 12–24 hours

| Study | Reagents | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of CF₃-substituted aromatic amines | CF₃I, difluoromethyl reagents | Pd-based | 60–100°C, 12–24h | 65–80% |

Direct Fluorination Techniques

- Using specialized fluorinating reagents (e.g., Selectfluor) for direct fluorination at specific positions, though less selective.

Overall Synthetic Route for 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline

Based on the literature and patent disclosures, a typical synthetic pathway involves:

Step 1: Synthesis of Brominated Aniline Intermediate

- Bromination of aniline derivatives, as described, to obtain 4-bromoaniline derivatives.

Step 2: Introduction of Difluoromethyl Group

- Nucleophilic or radical fluoromethylation at the desired position, often utilizing difluoromethyl halides under palladium catalysis.

Step 3: Introduction of Trifluoromethyl Group

- Palladium-catalyzed cross-coupling with trifluoromethyl iodide or related reagents to attach the –CF₃ group.

Step 4: Final Functionalization

- Purification and characterization to confirm the structure.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | - | 0–25°C, 1–4h | Selective bromination | Overbromination risk |

| Palladium-Catalyzed Fluoromethylation | CF₃I, difluoromethyl halides | Pd(PPh₃)₂Cl₂ | 60–100°C, 12–24h | High regioselectivity | Cost of reagents |

| Radical Fluorination | Selectfluor, radical initiators | - | Mild to moderate | Direct fluorination | Less control over position |

Notes and Recommendations

- Reaction Optimization: Precise control over temperature, reagent ratios, and catalysts is essential for regioselectivity and yield.

- Scale-up Potential: Palladium-catalyzed methods demonstrate good scalability, as indicated by research on similar fluorination reactions.

- Purification: Techniques such as column chromatography, recrystallization, and distillation are employed to purify the final product.

The synthesis of 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline is achievable through a combination of classical aromatic substitution (bromination) and modern palladium-catalyzed cross-coupling reactions for fluorinated group introduction. The process benefits from optimized reaction conditions, particularly in fluoromethylation and trifluoromethylation steps, to ensure high yield and regioselectivity. The methodology is supported by recent patents and research literature, emphasizing its feasibility for both laboratory and industrial scales.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce nitro compounds or amines, respectively.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The compound serves as a building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives. For instance, reactions with sodium methoxide can yield methoxy derivatives.

- Oxidation Reactions : Using agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to introduce additional functional groups.

- Reduction Reactions : The aniline group can be reduced to form amines under specific conditions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Biological Research

In biological applications, 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline is investigated for its potential as a bioactive molecule . Preliminary studies suggest it may exhibit:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures often show promise in modulating inflammatory pathways.

- Anticancer Activity : The compound's interactions with specific enzymes or receptors may influence cancer cell growth and proliferation .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for developing potential drug candidates. The structural characteristics enhance its binding affinity and specificity towards molecular targets. This makes it valuable for:

- Drug Discovery : The compound is utilized in the synthesis of novel therapeutics aimed at various diseases by targeting specific enzymes or receptors involved in disease pathways.

- Biochemical Assays : It can also serve as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms .

Industrial Applications

In industrial contexts, 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline finds use in producing specialty chemicals and materials with unique properties. Its ability to undergo diverse chemical transformations makes it an essential component in:

- Specialty Chemical Manufacturing : The compound is integral to creating materials that require specific chemical functionalities.

- Material Science : Its unique properties contribute to developing advanced materials with tailored characteristics .

Wirkmechanismus

The mechanism of action of 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural differences among related compounds:

| Compound Name | Substituents (Positions) | CAS No. | Molecular Formula |

|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)aniline | Br (4), CF₃ (3) | 393-36-2 | C₇H₅BrF₃N |

| 2-Bromo-4-(trifluoromethyl)aniline | Br (2), CF₃ (4) | 57946-63-1 | C₇H₅BrF₃N |

| 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | Br (2), Cl (6), CF₃ (4) | 109919-26-8 | C₇H₄BrClF₃N |

| 2-Fluoro-5-(trifluoromethyl)aniline | F (2), CF₃ (5) | 535-52-4 | C₇H₅F₄N |

| 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline | Br (3), CF₃-phenoxy (4) | 1284713-23-0 | C₁₃H₉BrF₃NO |

Key Observations :

Physicochemical Properties

Key Observations :

- 4-Bromo-3-(trifluoromethyl)aniline has a relatively low melting point (47–49°C), likely due to reduced crystallinity from meta-substituent steric effects .

- Larger substituents (e.g., phenoxy groups in 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline) increase molecular weight but complicate crystallization .

Research Findings and Trends

- Spectroscopic Differences : Vibrational analysis of halogenated anilines reveals that Br substituents induce distinct IR and Raman shifts compared to Cl or F analogs, aiding in structural characterization .

- Regioselectivity in Synthesis : Bromination of aromatic amines (e.g., 3-(trifluoromethyl)aniline ) favors para-substitution under specific conditions, but steric hindrance from CF₃ can redirect reactivity to meta positions .

Biologische Aktivität

2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing findings from various studies.

Chemical Structure and Properties

The compound consists of a bromine atom, two fluorinated groups (difluoromethyl and trifluoromethyl), and an aniline structure. Its molecular formula is , with a molecular weight of approximately 240.02 g/mol. The presence of these functional groups significantly influences its chemical reactivity, lipophilicity, and potential interactions with biological targets.

The biological activity of 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific enzymes or receptors. The fluorinated groups enhance the compound's binding affinity and selectivity, which may result in modulation of enzymatic activity or receptor signaling pathways. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value indicating significant potency against these cells while exhibiting lower toxicity towards non-cancerous cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 20-fold over MCF10A |

| MCF10A | 2.5 | - |

This selectivity suggests that the compound may have therapeutic potential with reduced side effects compared to traditional chemotherapeutics like 5-Fluorouracil.

Anti-inflammatory Activity

In addition to anticancer effects, preliminary studies indicate that 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline may exhibit anti-inflammatory properties. Research has shown that it can downregulate pro-inflammatory cytokines, thus presenting a potential for treating inflammatory diseases.

Case Studies

-

In Vivo Efficacy in Tumor Models :

A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound significantly inhibited tumor growth compared to control groups. The pharmacodynamic effects were evaluated over a period of 30 days, showing a marked reduction in tumor size and metastasis. -

Toxicity Assessment :

Toxicological evaluations indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

The unique combination of difluoromethyl and trifluoromethyl groups distinguishes this compound from other similar aniline derivatives. Below is a comparison table highlighting key differences:

| Compound | Molecular Weight (g/mol) | IC50 (μM) | Notes |

|---|---|---|---|

| 2-Bromo-4-difluoromethyl-3-(trifluoromethyl)aniline | 240.02 | 0.126 | Potent against MDA-MB-231 |

| 2-Bromo-4-(trifluoromethyl)aniline | 222.03 | >10 | Lower activity; lacks difluoromethyl group |

| 2-Bromo-4-(difluoromethyl)aniline | 222.03 | >10 | Similar structure but less potent |

Q & A

Q. How do solvent and temperature affect its stability during long-term reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.